(Z)-2-((2H-chromen-3-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one
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Overview
Description
(Z)-2-((2H-chromen-3-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2H-chromen-3-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuran core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde, under acidic or basic conditions.
Introduction of the chromenyl group: The chromenyl group can be introduced via a condensation reaction between a chromene derivative and the benzofuran core.
Methylene bridge formation: The methylene bridge is formed through a Wittig or Horner-Wadsworth-Emmons reaction, which involves the use of a phosphonium ylide or a phosphonate ester, respectively.
Allyl ether formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((2H-chromen-3-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Addition: Addition reactions, such as Michael addition, can occur at the methylene bridge or the chromenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., allyl bromide), bases (e.g., sodium hydroxide)
Addition: Michael acceptors (e.g., α,β-unsaturated carbonyl compounds)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(Z)-2-((2H-chromen-3-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-((2H-chromen-3-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling processes.
Altering gene expression: Affecting the transcription and translation of genes involved in various biological functions.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-((2H-chromen-3-yl)methylene)-6-hydroxybenzofuran-3(2H)-one
- (Z)-2-((2H-chromen-3-yl)methylene)-6-methoxybenzofuran-3(2H)-one
- (Z)-2-((2H-chromen-3-yl)methylene)-6-ethoxybenzofuran-3(2H)-one
Uniqueness
(Z)-2-((2H-chromen-3-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is unique due to the presence of the 2-methylallyl ether group, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
(2Z)-2-(2H-chromen-3-ylmethylidene)-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-14(2)12-24-17-7-8-18-20(11-17)26-21(22(18)23)10-15-9-16-5-3-4-6-19(16)25-13-15/h3-11H,1,12-13H2,2H3/b21-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYPYBJQLXQCLV-FBHDLOMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=CC=CC=C4OC3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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